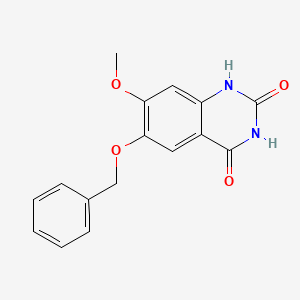
6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate substituted anthranilic acids with benzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline core .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
6-Methoxyquinazoline: A simpler derivative with a methoxy group at the 6-position.
Uniqueness: 6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its biological activity and specificity compared to other quinazoline derivatives .
Biological Activity
6-(Benzyloxy)-7-methoxyquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that include both benzyloxy and methoxy groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C16H14N2O4
- Molecular Weight : 266.29 g/mol
- IUPAC Name : 7-(benzyloxy)-6-methoxyquinazoline-2,4(1H,3H)-dione
The presence of functional groups such as benzyloxy and methoxy enhances the compound's chemical stability and biological activity. This dual substitution is crucial for its interaction with various biological targets.
Anti-Cancer Activity
Research indicates that this compound exhibits promising anti-cancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, it has been observed to affect pathways related to cell cycle regulation and apoptosis.
Anti-Inflammatory Effects
In addition to its anti-cancer activity, this compound has demonstrated significant anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes some key structural analogs and their similarities:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Methoxyquinazoline | Lacks the benzyloxy group | 0.90 |
| 7-Hydroxy-6-methoxyquinazoline | Hydroxyl group instead of benzyloxy | 0.91 |
| 7-(Benzyloxy)-quinazoline | Lacks the methoxy group | 0.89 |
| 7-Amino-6-methoxyquinazoline | Amino group instead of benzyloxy | 0.97 |
| 6-Bromo-8-methoxyquinazoline | Bromine substitution at position six | 0.90 |
The unique combination of both benzyloxy and methoxy groups in this compound enhances its binding affinity and specificity for biological targets compared to its analogs.
Properties
CAS No. |
60547-99-1 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
7-methoxy-6-phenylmethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-8-12-11(15(19)18-16(20)17-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20) |
InChI Key |
BXCXCQOZSVSYBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)NC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















